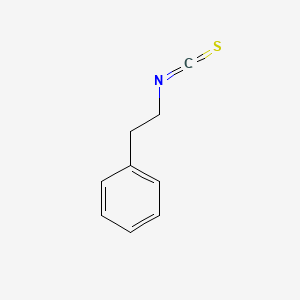

2-Phenylethyl isothiocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in water; Soluble in triacetin and heptane

Soluble (in ethanol)

Synonyms

Canonical SMILES

Cancer Chemoprevention

PEITC's potential to prevent cancer is a major area of scientific investigation. Studies have shown that PEITC may inhibit the growth and proliferation of cancer cells in various laboratory and animal models []. Researchers believe PEITC might work through multiple mechanisms, including:

- Inducing cell death (apoptosis) in cancer cells [].

- Inhibiting enzymes that activate carcinogens [].

- Reducing inflammation, which can contribute to cancer development [].

Anti-inflammatory Properties

PEITC's anti-inflammatory properties are another area of scientific exploration. Research suggests that PEITC may help modulate the immune system and reduce inflammatory responses []. This might be beneficial in conditions like inflammatory bowel disease and arthritis.

Detoxification Support

PEITC is believed to support the body's natural detoxification processes by inducing enzymes that help eliminate harmful substances [].

Other Areas of Research

Scientific studies are exploring the potential applications of PEITC in various other areas, including:

2-Phenylethyl isothiocyanate is a naturally occurring compound classified as an isothiocyanate. It is derived from the hydrolysis of glucosinolates, specifically gluconasturtiin, which is found in cruciferous vegetables like watercress. The chemical structure of 2-phenylethyl isothiocyanate consists of a phenethyl group attached to a nitrogen atom through a carbon chain, giving it the molecular formula C₉H₉N₃S. This compound is known for its distinctive pungent aroma and has garnered attention for its potential health benefits and biological activities.

- Induction of apoptosis: PEITC may trigger programmed cell death (apoptosis) in cancer cells [].

- Modulation of gene expression: PEITC might influence the expression of genes involved in cell growth and survival [, ].

- Antioxidant and detoxification effects: PEITC may interact with cellular antioxidant pathways and detoxification enzymes [].

- Nucleophilic Substitution: Isothiocyanates can react with nucleophiles, leading to the formation of thioureas or other derivatives.

- Hydrolysis: In the presence of water or aqueous solutions, 2-phenylethyl isothiocyanate can undergo hydrolysis to form phenethyl amine and carbon dioxide.

- Electrophilic Reactions: The electrophilic nature of the isothiocyanate group allows it to react with various biological molecules, including proteins and nucleic acids, which may affect their structure and function.

2-Phenylethyl isothiocyanate exhibits a range of biological activities:

- Antifungal Properties: Studies have demonstrated its effectiveness against fungi such as Alternaria alternata, where it inhibits spore germination and mycelial growth in a dose-dependent manner. The minimum inhibitory concentration has been reported as 1.22 mM .

- Anticancer Potential: Research indicates that this compound may play a role in chemoprevention, particularly against prostate cancer, by inducing apoptosis in cancer cells and inhibiting tumor growth .

- Antimicrobial Effects: The compound has shown activity against various microorganisms, making it a candidate for use in food preservation and agricultural applications.

The synthesis of 2-phenylethyl isothiocyanate can be achieved through several methods:

- Enzymatic Hydrolysis: The most common method involves the enzymatic conversion of gluconasturtiin using myrosinase, which catalyzes the breakdown of glucosinolates into isothiocyanates.

- Chemical Synthesis: It can also be synthesized through the reaction of phenethylamine with carbon disulfide followed by hydrolysis to yield the desired isothiocyanate.

2-Phenylethyl isothiocyanate has various applications across different fields:

- Food Industry: Used as a natural preservative due to its antifungal and antimicrobial properties.

- Pharmaceuticals: Investigated for its potential use in cancer treatment and prevention due to its bioactive properties.

- Agriculture: Employed as a biopesticide to control fungal pathogens in crops.

Interaction studies involving 2-phenylethyl isothiocyanate have focused on its effects on cellular mechanisms:

- Cell Membrane Integrity: Research indicates that 2-phenylethyl isothiocyanate disrupts cell membrane integrity in fungi, leading to increased permeability and cell death .

- Toxin Reduction: The compound reduces the levels of mycotoxins produced by fungi, which enhances food safety .

Several compounds share structural similarities with 2-phenylethyl isothiocyanate. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Phenethyl isothiocyanate | Contains a phenethyl group | Known for anticancer properties |

| Benzyl isothiocyanate | Contains a benzyl group | Exhibits strong antibacterial activity |

| Allyl isothiocyanate | Contains an allyl group | Noted for its pungent odor and flavor |

| Propyl isothiocyanate | Contains a propyl group | Used primarily in food flavoring |

Uniqueness of 2-Phenylethyl Isothiocyanate

What distinguishes 2-phenylethyl isothiocyanate from other similar compounds includes its specific antifungal activity against particular pathogens such as Alternaria alternata, along with its potential applications in cancer prevention. Its unique combination of bioactivity and natural occurrence makes it an important compound for further research in both health and agricultural sectors.

The synthesis of 2-phenylethyl isothiocyanate through amine-thiocarbonylation represents the most widely employed industrial approach, characterized by a two-step mechanism involving dithiocarbamate formation followed by desulfurization [1] [2]. The primary pathway involves the reaction of 2-phenylethylamine with carbon disulfide in the presence of a base to form the intermediate dithiocarbamate salt, which subsequently undergoes desulfurization to yield the target isothiocyanate.

The mechanistic pathway begins with the nucleophilic attack of the primary amine on carbon disulfide, facilitated by basic conditions. Triethylamine serves as the most commonly employed base, promoting the formation of the dithiocarbamate intermediate through deprotonation of the amine substrate [1] [3]. The resulting dithiocarbamate salt exhibits enhanced stability compared to alternative intermediates, allowing for isolation and purification prior to the desulfurization step.

Research investigations have demonstrated that the dithiocarbamate formation proceeds rapidly under ambient conditions, with complete conversion typically achieved within 30 minutes to 2 hours depending on the specific reaction conditions [2] [4]. The reaction exhibits excellent substrate tolerance, accommodating both electron-rich and electron-deficient aromatic systems, though electron-deficient substrates may require extended reaction times or elevated temperatures to achieve optimal conversion rates.

The desulfurization step represents the critical transformation wherein the dithiocarbamate intermediate undergoes sulfur elimination to generate the isothiocyanate product. Multiple desulfurization agents have been investigated, including hydrogen peroxide, sodium persulfate, iodine, and various metal-based systems [2] [4]. Each desulfurization method exhibits distinct advantages and limitations regarding yield, selectivity, and operational safety considerations.

Alternative thiocarbonylation pathways have been explored, including the direct reaction of primary amines with thiophosgene or triphosgene. While these approaches offer rapid reaction rates and high yields, the inherent toxicity of phosgene-based reagents limits their application in large-scale industrial processes [2] [5]. The thiophosgene method typically yields 80-90% of the desired product within 1-3 hours at room temperature, but requires specialized handling procedures and containment systems.

The Staudinger/aza-Wittig tandem reaction represents an alternative approach utilizing azide precursors that react with triphenylphosphine and carbon disulfide to generate isothiocyanates [2] [4]. This methodology demonstrates excellent yields ranging from 70-95% and exhibits compatibility with large-scale synthesis, though it requires the preparation of azide starting materials which may present safety concerns in industrial applications.

Recent developments have focused on microwave-assisted thiocarbonylation reactions, wherein isocyanates react with Lawesson's reagent under microwave irradiation to produce isothiocyanates within minutes [2] [4]. This approach offers significant time savings and reduced energy consumption, achieving yields of 43-85% in reaction times as short as 4 minutes. However, the substrate scope remains limited compared to traditional dithiocarbamate methodologies.

Catalytic Optimization Strategies

The optimization of catalytic systems for 2-phenylethyl isothiocyanate synthesis has focused primarily on enhancing reaction rates, improving yields, and developing more sustainable processes. Traditional base-catalyzed approaches have been supplemented with advanced catalytic systems that provide superior performance characteristics and operational advantages.

4-Dimethylaminopyridine (DMAP) has emerged as a highly effective nucleophilic catalyst, enabling significant rate acceleration compared to conventional base systems [3] [6]. At loading levels of 1-3 mol%, DMAP provides approximately 10-fold rate enhancement while maintaining excellent yields. The catalyst promotes rapid dithiocarbamate formation and facilitates subsequent desulfurization processes through its nucleophilic properties.

Similarly, 1,4-diazabicyclo[2.2.2]octane (DABCO) demonstrates comparable catalytic efficiency, offering 8-fold rate acceleration at 1-3 mol% loading [3] [6]. The bicyclic structure of DABCO provides enhanced basicity and nucleophilicity compared to linear amines, resulting in improved reaction kinetics and reduced reaction times. Both DMAP and DABCO exhibit excellent compatibility with various desulfurization agents and reaction conditions.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) represents the most potent base catalyst investigated, providing 15-fold rate acceleration at 2-5 mol% loading [6]. The exceptional basicity of DBU enables rapid deprotonation of amine substrates and accelerated dithiocarbamate formation. However, the strong basic character of DBU requires careful handling and may necessitate specialized reaction conditions to prevent side reactions.

Metal-based catalytic systems have been explored for specialized applications, particularly in the development of novel reaction pathways. Copper(I) iodide catalyzed reactions utilizing the Langlois reagent provide access to isothiocyanates through thiocarbonyl fluoride intermediates [7]. This approach offers advantages in terms of substrate scope and reaction efficiency, though it requires elevated temperatures and specialized reagents.

Iron(III) chloride has demonstrated effectiveness as a desulfurization catalyst for dithiocarbamate intermediates, providing an alternative to traditional desulfurization agents [8]. The metal catalyst promotes the cleavage of dithiocarbamate bonds through coordination and electron transfer mechanisms, resulting in clean formation of isothiocyanate products.

Phase transfer catalysts have been investigated for biphasic reaction systems, particularly in aqueous-organic transformations. Tetrapropylammonium tribromide (TPATB) has shown promise as a desulfurization mediator in water-ethyl acetate biphasic systems, enabling efficient extraction of isothiocyanate products to the organic phase while maintaining reaction efficiency [3] [2].

The optimization of catalyst loading levels has revealed that minimal catalyst quantities are often sufficient for achieving optimal reaction rates. Nucleophilic catalysts such as DMAP and DABCO typically require only 1-3 mol% loading, while base catalysts may require stoichiometric quantities. This efficiency provides significant economic advantages in large-scale applications and reduces waste generation.

Catalyst recovery and recycling strategies have been developed for metal-based systems, enabling multiple reaction cycles without significant loss of activity. Heterogeneous catalysts supported on solid matrices offer advantages in terms of separation and reuse, though they may exhibit reduced activity compared to homogeneous systems.

Purification Techniques and Quality Control

The purification of 2-phenylethyl isothiocyanate presents unique challenges due to its inherent volatility, thermal sensitivity, and potential for decomposition under certain conditions. Comprehensive purification strategies have been developed to address these challenges while maintaining product quality and maximizing recovery yields.

Vacuum distillation represents the most widely employed purification technique for 2-phenylethyl isothiocyanate, providing 80-95% recovery yields with purity levels of 94-97% [9]. The compound exhibits a boiling point of 139-140°C at 11 mmHg, enabling effective separation from higher-boiling impurities and reaction by-products [10]. The distillation process requires careful temperature control to prevent thermal decomposition, with optimal conditions typically maintained at reduced pressure to minimize heating requirements.

Column chromatography serves as a complementary purification technique, particularly for analytical-scale preparations and quality control applications. Silica gel chromatography using ethyl acetate-petroleum ether solvent systems provides effective separation of the isothiocyanate product from reaction impurities [1] [9]. The technique typically yields 75-85% recovery with purity levels reaching 95-98%, though it is primarily suitable for laboratory to pilot-scale applications due to solvent consumption and processing time requirements.

Liquid-liquid extraction represents the initial purification step in most industrial processes, providing efficient removal of aqueous-soluble impurities and reaction components. Hexane-aqueous extraction systems demonstrate 85-95% recovery efficiency with moderate purification levels of 90-95% [1] [9]. The extraction process is readily scalable and compatible with continuous processing equipment, making it suitable for large-scale industrial applications.

Analytical methods for quality control have been extensively developed to ensure product purity and identity. High-performance liquid chromatography (HPLC) with UV detection at 280 nm provides quantitative analysis of 2-phenylethyl isothiocyanate content [9]. The method employs reversed-phase chromatography with acetonitrile-phosphate buffer mobile phases, achieving detection limits below 1 μg/mL.

Gas chromatography-mass spectrometry (GC-MS) serves as the definitive analytical technique for structural confirmation and purity assessment. The compound exhibits characteristic fragmentation patterns with molecular ion peaks at m/z 163 and base peaks corresponding to phenylethyl fragments [1] [9]. GC analysis is typically performed using HP-5 capillary columns with temperature programming from 100°C to 280°C.

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural verification, with characteristic signals for the isothiocyanate functionality and phenylethyl substituent. Proton NMR spectra exhibit signals at 7.25-7.40 ppm for aromatic protons, 3.75 ppm for the NCH₂ group, and 3.02 ppm for the benzylic CH₂ group [1]. Carbon-13 NMR spectra confirm the presence of the isothiocyanate carbon at approximately 130-135 ppm.

Infrared spectroscopy enables rapid identification of the isothiocyanate functional group through its characteristic absorption at 2079 cm⁻¹ [9]. This technique provides immediate confirmation of product identity and can be employed for routine quality control screening.

Stability testing protocols have been established to evaluate product degradation under various storage conditions. The compound exhibits moisture sensitivity and requires storage under inert atmosphere conditions to prevent hydrolysis and decomposition [10]. Accelerated stability studies conducted at elevated temperatures provide predictive information regarding shelf life and storage requirements.

Impurity profiling has identified common degradation products and process-related impurities, including phenylethylamine, phenylethyl thiourea, and various sulfur-containing by-products. Analytical methods have been validated to detect these impurities at levels below 0.1% to ensure product quality compliance with pharmaceutical and industrial standards.

Purity

Physical Description

Nearly Colourless liquid; Strong green irritating aroma

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H302 (99.94%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (99.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Irritant

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Dates

2: Kleszczyński K, Ernst IM, Wagner AE, Kruse N, Zillikens D, Rimbach G, Fischer TW. Sulforaphane and phenylethyl isothiocyanate protect human skin against UVR-induced oxidative stress and apoptosis: role of Nrf2-dependent gene expression and antioxidant enzymes. Pharmacol Res. 2013 Dec;78:28-40. doi: 10.1016/j.phrs.2013.09.009. PubMed PMID: 24121007.

3: Li Q, Zhan M, Chen W, Zhao B, Yang K, Yang J, Yi J, Huang Q, Mohan M, Hou Z, Wang J. Phenylethyl isothiocyanate reverses cisplatin resistance in biliary tract cancer cells via glutathionylation-dependent degradation of Mcl-1. Oncotarget. 2016 Mar 1;7(9):10271-82. doi: 10.18632/oncotarget.7171. PubMed PMID: 26848531; PubMed Central PMCID: PMC4891119.

4: Ernst IM, Wagner AE, Schuemann C, Storm N, Höppner W, Döring F, Stocker A, Rimbach G. Allyl-, butyl- and phenylethyl-isothiocyanate activate Nrf2 in cultured fibroblasts. Pharmacol Res. 2011 Mar;63(3):233-40. doi: 10.1016/j.phrs.2010.11.005. PubMed PMID: 21109004.

5: Li RW, Li C, Wang TT. Transcriptomic alterations in human prostate cancer cell LNCaP tumor xenograft modulated by dietary phenethyl isothiocyanate. Mol Carcinog. 2013 Jun;52(6):426-37. doi: 10.1002/mc.21873. PubMed PMID: 22308101.

6: Welte CU, de Graaf RM, van den Bosch TJ, Op den Camp HJ, van Dam NM, Jetten MS. Plasmids from the gut microbiome of cabbage root fly larvae encode SaxA that catalyses the conversion of the plant toxin 2-phenylethyl isothiocyanate. Environ Microbiol. 2016 May;18(5):1379-90. doi: 10.1111/1462-2920.12997. PubMed PMID: 26234684.

7: Wu WJ, Zhang Y, Zeng ZL, Li XB, Hu KS, Luo HY, Yang J, Huang P, Xu RH. β-phenylethyl isothiocyanate reverses platinum resistance by a GSH-dependent mechanism in cancer cells with epithelial-mesenchymal transition phenotype. Biochem Pharmacol. 2013 Feb 15;85(4):486-96. doi: 10.1016/j.bcp.2012.11.017. PubMed PMID: 23219523.

8: Jakubikova J, Cervi D, Ooi M, Kim K, Nahar S, Klippel S, Cholujova D, Leiba M, Daley JF, Delmore J, Negri J, Blotta S, McMillin DW, Hideshima T, Richardson PG, Sedlak J, Anderson KC, Mitsiades CS. Anti-tumor activity and signaling events triggered by the isothiocyanates, sulforaphane and phenethyl isothiocyanate, in multiple myeloma. Haematologica. 2011 Aug;96(8):1170-9. doi: 10.3324/haematol.2010.029363. PubMed PMID: 21712538; PubMed Central PMCID: PMC3148911.

9: Su JC, Lin K, Wang Y, Sui SH, Gao ZY, Wang ZG. In vitro studies of phenethyl isothiocyanate against the growth of LN229 human glioma cells. Int J Clin Exp Pathol. 2015 Apr 1;8(4):4269-76. PubMed PMID: 26097624; PubMed Central PMCID: PMC4467011.

10: Huong LD, Shin JA, Choi ES, Cho NP, Kim HM, Leem DH, Cho SD. β-Phenethyl isothiocyanate induces death receptor 5 to induce apoptosis in human oral cancer cells via p38. Oral Dis. 2012 Jul;18(5):513-9. doi: 10.1111/j.1601-0825.2012.01905.x. PubMed PMID: 22309674.

11: Konsue N, Ioannides C. Phenethyl isocyanate is not the metabolite of phenethyl isothiocyanate responsible for mechanism-based inhibition of cytochrome P450. Arch Toxicol. 2010 Oct;84(10):751-9. doi: 10.1007/s00204-010-0522-z. PubMed PMID: 20140730.

12: Bolloskis MP, Carvalho FP, Loo G. Iron depletion in HCT116 cells diminishes the upregulatory effect of phenethyl isothiocyanate on heme oxygenase-1. Toxicol Appl Pharmacol. 2016 Apr 15;297:22-31. doi: 10.1016/j.taap.2016.02.024. PubMed PMID: 26945724.

13: Huong le D, Shim JH, Choi KH, Shin JA, Choi ES, Kim HS, Lee SJ, Kim SJ, Cho NP, Cho SD. Effect of β-phenylethyl isothiocyanate from cruciferous vegetables on growth inhibition and apoptosis of cervical cancer cells through the induction of death receptors 4 and 5. J Agric Food Chem. 2011 Aug 10;59(15):8124-31. doi: 10.1021/jf2006358. PubMed PMID: 21702500.

14: Eisa NH, ElSherbiny NM, Shebl AM, Eissa LA, El-Shishtawy MM. Phenethyl isothiocyanate potentiates anti-tumour effect of doxorubicin through Akt-dependent pathway. Cell Biochem Funct. 2015 Dec;33(8):541-51. doi: 10.1002/cbf.3153. PubMed PMID: 26548747.

15: Zheng L, Zheng F. Development and validation of an LC-APCI-MS/MS method for the determination of phenethyl isothiocyanate in human plasma. Biomed Chromatogr. 2015 Apr;29(4):619-25. doi: 10.1002/bmc.3323. PubMed PMID: 25209958.

16: Hu Y, Lu W, Chen G, Zhang H, Jia Y, Wei Y, Yang H, Zhang W, Fiskus W, Bhalla K, Keating M, Huang P, Garcia-Manero G. Overcoming resistance to histone deacetylase inhibitors in human leukemia with the redox modulating compound β-phenylethyl isothiocyanate. Blood. 2010 Oct 14;116(15):2732-41. doi: 10.1182/blood-2009-11-256354. PubMed PMID: 20566897; PubMed Central PMCID: PMC3324257.

17: Tsai JT, Liu HC, Chen YH. Suppression of inflammatory mediators by cruciferous vegetable-derived indole-3-carbinol and phenylethyl isothiocyanate in lipopolysaccharide-activated macrophages. Mediators Inflamm. 2010;2010:293642. doi: 10.1155/2010/293642. PubMed PMID: 20414337; PubMed Central PMCID: PMC2855117.

18: Hwang ES, Lee HJ. Effects of phenylethyl isothiocyanate and its metabolite on cell-cycle arrest and apoptosis in LNCaP human prostate cancer cells. Int J Food Sci Nutr. 2010 May;61(3):324-36. doi: 10.3109/09637481003639092. PubMed PMID: 20402549.

19: Qin CZ, Zhang X, Wu LX, Wen CJ, Hu L, Lv QL, Shen DY, Zhou HH. Advances in molecular signaling mechanisms of β-phenethyl isothiocyanate antitumor effects. J Agric Food Chem. 2015 Apr 8;63(13):3311-22. doi: 10.1021/jf504627e. Review. PubMed PMID: 25798652.

20: Gupta B, Chiang L, Chae K, Lee DH. Phenethyl isothiocyanate inhibits hypoxia-induced accumulation of HIF-1α and VEGF expression in human glioma cells. Food Chem. 2013 Dec 1;141(3):1841-6. doi: 10.1016/j.foodchem.2013.05.006. PubMed PMID: 23870899.